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Compound of Interest

Compound Name: 4-Hydroxybenzenesulfonamide

Cat. No.: B074421 Get Quote

Spectroscopic Data for 4-
Hydroxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxybenzenesulfonamide (also known as 4-sulfamoylphenol), a key chemical

intermediate. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative

analysis. Detailed experimental protocols for acquiring this data are also provided, along with

graphical representations of the analytical workflow and data interpretation logic.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-
Hydroxybenzenesulfonamide.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

structure of organic molecules. The data presented here is for spectra typically acquired in

deuterated dimethyl sulfoxide (DMSO-d₆). Aromatic protons of sulfonamide derivatives
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generally show signals in the region between 6.51 and 7.70 ppm, while the proton of the

sulfonamide –SO₂NH– group appears as a singlet between 8.78 and 10.15 ppm.[1] The

aromatic carbons of such derivatives exhibit signals in the region between 111.83 and 160.11

ppm.[1]

¹H NMR (DMSO-d₆)

Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant (J)

Hz
Assignment

~7.6 Doublet Value not available
Ar-H (ortho to -

SO₂NH₂)

~6.9 Doublet Value not available Ar-H (ortho to -OH)

~9.8 Singlet - Ar-OH

~7.2 Singlet - -SO₂NH₂

¹³C NMR (DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~159 C-OH

~135 C-SO₂NH₂

~128 CH (ortho to -SO₂NH₂)

~115 CH (ortho to -OH)

Note: Specific, experimentally verified high-resolution peak data with coupling constants were

not available in the searched literature. The presented data is an educated estimation based on

typical chemical shifts for similar structures.

Table 2: IR Spectroscopic Data (KBr Pellet)
Infrared (IR) spectroscopy provides information about the functional groups present in a

molecule. For solid samples like 4-Hydroxybenzenesulfonamide, the KBr pellet method is a

common sample preparation technique.[2] The characteristic asymmetric and symmetric
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stretching vibrations for the SO₂ group in sulfonamides appear in the ranges of 1320–1310

cm⁻¹ and 1155–1143 cm⁻¹, respectively. The S-N stretching vibration is typically observed in

the region of 914–895 cm⁻¹.[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3450 Strong, Broad O-H stretch (phenolic)

~3350, ~3250 Strong N-H stretch (sulfonamide)

~1600, ~1500 Medium-Strong C=C stretch (aromatic)

~1320 Strong SO₂ asymmetric stretch

~1150 Strong SO₂ symmetric stretch

~900 Medium S-N stretch

~830 Strong
C-H out-of-plane bend (para-

substituted)

Note: This is a representative peak list based on characteristic functional group absorptions for

sulfonamides and phenols. Specific peak values may vary slightly.

Table 3: Mass Spectrometry Data (GC-MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a compound. The gas chromatography-mass spectrometry (GC-MS) data for 4-
Hydroxybenzenesulfonamide reveals a molecular ion peak and several key fragment ions.[2]

The fragmentation of aromatic sulfonamides can involve the loss of SO₂.[3]

m/z (Mass-to-Charge Ratio) Relative Intensity Proposed Fragment

173 Moderate [M]⁺ (Molecular Ion)

157 High [M - NH₂]⁺

93 High
[M - SO₂NH₂]⁺ (phenolic

fragment)
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of dry 4-Hydroxybenzenesulfonamide.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing.

Data Acquisition (¹H and ¹³C NMR):

Place the NMR tube in the spectrometer's probe.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a sufficient number of scans for a good signal-to-noise ratio, a spectral width

covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5

seconds.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry 4-Hydroxybenzenesulfonamide with approximately

100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar
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and pestle until a fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet press die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the spectrometer's sample holder.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to

improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 4-Hydroxybenzenesulfonamide in a suitable volatile solvent

(e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

The compound will be separated on the GC column and subsequently introduced into the

mass spectrometer.

The mass spectrometer will ionize the sample (typically by electron impact, EI) and

separate the resulting ions based on their mass-to-charge ratio.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic

analysis of 4-Hydroxybenzenesulfonamide.
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Figure 1. Workflow for Spectroscopic Analysis of 4-Hydroxybenzenesulfonamide.
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Figure 2. Logical Flow of Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data for 4-Hydroxybenzenesulfonamide
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074421#spectroscopic-data-for-4-
hydroxybenzenesulfonamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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